1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene
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Overview
Description
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps. One common method includes:
Chlorination: The substitution of a hydrogen atom on the benzene ring with a chlorine atom using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions where an electrophile replaces a hydrogen atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in the presence of a suitable base.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 1-Chloro-4-amino-2-(propane-1-sulfonyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Nitro-2-(propane-1-sulfonyl)benzene:
Uniqueness
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the presence of all three functional groups (chlorine, nitro, and sulfonyl) on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Biological Activity
1-Chloro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound distinguished by its unique combination of functional groups, which includes a chlorine atom, a nitro group, and a propane-1-sulfonyl moiety. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.
The compound has a molecular formula of C₉H₈ClN₃O₃S and a molecular weight of 263.70 g/mol. Its structure allows for various chemical reactions that are relevant in both organic synthesis and medicinal chemistry. The presence of the sulfonyl group enhances its reactivity and potential utility in various chemical processes.
Carcinogenicity and Mutagenicity
This compound has been studied for its carcinogenic potential. Research indicates that it can induce oxidative stress, leading to DNA damage and potential tumorigenesis. In animal studies, exposure resulted in increased incidences of vascular tumors and other tissue changes associated with oxidative cell injury .
Key Findings:
- DNA Damage: The compound has been shown to produce single-strand DNA breaks in cultured rat hepatocytes and various organs in mice .
- Mutagenicity: It induced reverse mutations in bacterial assays and showed weak mutagenic activity in mammalian cells. Chromosomal aberrations were observed at high doses, indicating potential genotoxic effects .
Cytotoxicity and Antimicrobial Effects
The biological activity of this compound extends beyond toxicity. Studies have indicated that it possesses antimicrobial properties, particularly against certain bacterial strains.
Table 1: Biological Activity Overview
Activity Type | Observations | Reference |
---|---|---|
Cytotoxicity | Induces cell death in human leukemia THP-1 cells | |
Antimicrobial | Effective against Mycobacterium species | |
Mutagenicity | Induces chromosomal aberrations |
Case Studies
In a notable case study involving accidental exposure, workers exposed to 1-chloro-4-nitrobenzene exhibited symptoms consistent with oxidative stress, including anemia and liver damage. Urinary metabolites were detected, indicating metabolic processing of the compound .
The mechanism by which this compound exerts its biological effects appears to involve:
- Oxidative Stress: The compound induces oxidative damage to red blood cells, leading to conditions such as methemoglobinemia and subsequent tissue damage .
- DNA Interaction: Its nitro group is believed to participate in redox cycling, generating reactive oxygen species (ROS) that contribute to DNA strand breaks and mutagenesis .
Properties
Molecular Formula |
C9H10ClNO4S |
---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
1-chloro-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
InChI Key |
KHIPPCXGPRSAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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